Cas no 64869-66-5 (Cyclohexanamine, 3-methyl-, (1R-trans)-)

Cyclohexanamine, 3-methyl-, (1R-trans)- is a chiral amine derivative of cyclohexane, characterized by its stereospecific (1R-trans) configuration and a methyl substituent at the 3-position. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals, agrochemicals, and asymmetric synthesis. Its rigid cyclohexane backbone and stereochemical purity make it valuable for designing enantioselective catalysts or chiral auxiliaries. The trans-configuration enhances structural stability, while the methyl group offers opportunities for further functionalization. High optical purity and well-defined stereochemistry ensure reproducibility in research and industrial applications, particularly where precise molecular geometry is critical.
Cyclohexanamine, 3-methyl-, (1R-trans)- structure
64869-66-5 structure
Product name:Cyclohexanamine, 3-methyl-, (1R-trans)-
CAS No:64869-66-5
MF:C7H15N
MW:113.200701951981
MDL:MFCD19216640
CID:4102402
PubChem ID:7855598

Cyclohexanamine, 3-methyl-, (1R-trans)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 3-methyl-, (1R-trans)-
    • Cyclohexanamine, 3-methyl-, (1R-trans)- (9CI)
    • (1R,3R)-3-Methyl-cyclohexylamine
    • (1r)-trans-3-methyl-cyclohexylamine
    • DB-003049
    • trans-3-Methylcyclohexanamine
    • 64869-66-5
    • AKOS022172172
    • SCHEMBL895892
    • 1193-17-5
    • (1R,3R)-3-methylcyclohexanamine
    • Cyclohexanamine, 3-methyl-, (1R,3R)-rel-
    • (1R,3R)-3-methylcyclohexan-1-amine
    • MDL: MFCD19216640
    • Inchi: InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
    • InChI Key: JYDYHSHPBDZRPU-RNFRBKRXSA-N

Computed Properties

  • Exact Mass: 113.120449483Da
  • Monoisotopic Mass: 113.120449483Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26Ų

Cyclohexanamine, 3-methyl-, (1R-trans)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1123281-1g
(1R,3R)-3-Methyl-cyclohexylamine
64869-66-5 95%
1g
$2235 2024-07-28
eNovation Chemicals LLC
Y1123281-250mg
(1R,3R)-3-Methyl-cyclohexylamine
64869-66-5 97%
250mg
$660 2022-11-01
AstaTech
94624-1/G
(1R,3R)-3-METHYLCYCLOHEXAN-1-AMINE
64869-66-5 95%
1g
$1630 2023-09-19
eNovation Chemicals LLC
Y1123281-500mg
(1R,3R)-3-Methyl-cyclohexylamine
64869-66-5 95%
500mg
$1565 2025-02-19
eNovation Chemicals LLC
Y1123281-1g
(1R,3R)-3-Methyl-cyclohexylamine
64869-66-5 95%
1g
$2235 2025-02-19
eNovation Chemicals LLC
Y1123281-500mg
(1R,3R)-3-Methyl-cyclohexylamine
64869-66-5 95%
500mg
$1565 2025-02-28
eNovation Chemicals LLC
Y1123281-5g
(1R,3R)-3-Methyl-cyclohexylamine
64869-66-5 95%
5g
$8955 2024-07-28
AstaTech
94624-0.25/G
(1R,3R)-3-METHYLCYCLOHEXAN-1-AMINE
64869-66-5 95%
0.25g
$652 2023-09-19
eNovation Chemicals LLC
Y1123281-1g
(1R,3R)-3-Methyl-cyclohexylamine
64869-66-5 95%
1g
$2235 2025-02-28
eNovation Chemicals LLC
Y1123281-500mg
(1R,3R)-3-Methyl-cyclohexylamine
64869-66-5 95%
500mg
$1565 2024-07-28

Cyclohexanamine, 3-methyl-, (1R-trans)- Related Literature

Additional information on Cyclohexanamine, 3-methyl-, (1R-trans)-

Cyclohexanamine, 3-methyl-, (1R-trans)- (CAS No: 64869-66-5)

Cyclohexanamine, 3-methyl-, (1R-trans)-, also known by its CAS registry number 64869-66-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclic amines, specifically a substituted cyclohexane derivative with an amino group attached at the 1-position and a methyl group at the 3-position. The stereochemistry of this compound is defined as (1R-trans), which refers to the spatial arrangement of its substituents around the chiral center at position 1.

The molecular structure of Cyclohexanamine, 3-methyl-, (1R-trans)- consists of a six-membered cyclohexane ring with an amino (-NH2) group and a methyl (-CH3) group as substituents. The stereochemistry plays a crucial role in determining the compound's physical properties, reactivity, and biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in how it influences pharmacokinetics and pharmacodynamics.

One of the key areas where this compound has garnered attention is in medicinal chemistry. Researchers have explored its potential as a building block for synthesizing bioactive molecules. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity or interact with specific receptors, making them promising candidates for drug development.

Recent advancements in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure forms of this compound. Techniques such as catalytic asymmetric hydrogenation and organocatalysis have been employed to synthesize the (1R-trans) isomer with high enantioselectivity. These methods not only enhance the yield but also reduce the environmental footprint compared to traditional synthetic approaches.

In terms of applications, Cyclohexanamine, 3-methyl-, (1R-trans)- has been utilized in the synthesis of complex natural products and bioactive compounds. For example, it has been employed as an intermediate in the total synthesis of alkaloids and other nitrogen-containing natural products. Its role as a versatile building block underscores its importance in organic synthesis.

Moreover, computational studies have provided insights into the electronic and steric properties of this compound. Quantum mechanical calculations have revealed that the methyl group at position 3 imparts steric hindrance, which can influence both the reactivity and conformational flexibility of the molecule. These findings are valuable for predicting how this compound will behave in different chemical environments.

The biological evaluation of this compound has also been a focus area for researchers. In vitro assays have demonstrated that certain derivatives exhibit moderate activity against various enzyme targets, suggesting potential therapeutic applications. However, further studies are required to fully understand its pharmacological profile and safety profile.

In conclusion, Cyclohexanamine, 3-methyl-, (1R-trans)- (CAS No: 64869-66-5) is a structurally unique compound with diverse applications in organic synthesis and medicinal chemistry. Its stereochemistry plays a pivotal role in determining its properties and reactivity. With ongoing advancements in synthetic methodologies and computational modeling, this compound continues to be an area of active research interest.

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